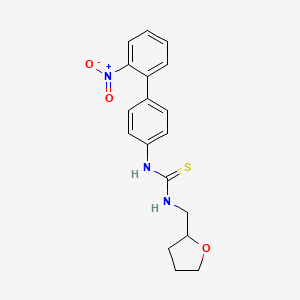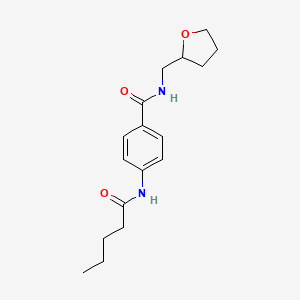![molecular formula C15H15BrN2O3S B4118809 N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide](/img/structure/B4118809.png)
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide
Übersicht
Beschreibung
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide, also known as BPS-FA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound is a derivative of phenylalanine and has a sulfonyl and bromophenyl group attached to it. BPS-FA has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential use in scientific research.
Wirkmechanismus
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide works by binding to the active site of certain enzymes and proteins, thereby inhibiting their activity. The sulfonyl group of this compound forms a covalent bond with the active site of the enzyme, which prevents the enzyme from functioning properly. This mechanism of action makes this compound a useful tool for studying the function of various enzymes and proteins.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the activity of certain enzymes such as cathepsin B and papain. This compound has also been shown to inhibit the growth of cancer cells in vitro. In vivo studies have shown that this compound can reduce inflammation and pain in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide in lab experiments is its specificity towards certain enzymes and proteins. This allows researchers to study the function of specific enzymes and proteins without affecting other cellular processes. However, one of the limitations of using this compound is its potential toxicity. High concentrations of this compound can be toxic to cells, which can affect the results of experiments.
Zukünftige Richtungen
There are several future directions for the use of N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide in scientific research. One potential application is in the study of neurodegenerative diseases, where this compound could be used to identify and study proteins that are involved in the progression of these diseases. Another potential application is in the development of new cancer therapies, where this compound could be used to target specific proteins that are involved in the growth and spread of cancer cells. Overall, the potential applications of this compound in scientific research are vast and varied, and further research is needed to fully explore its potential.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields of research. This compound has been shown to inhibit the activity of certain enzymes and proteins, making it a useful tool for studying the function of these molecules. While there are limitations to using this compound in lab experiments, its potential applications in scientific research are vast and varied. Further research is needed to fully explore the potential of this compound in various fields of research.
Wissenschaftliche Forschungsanwendungen
N~2~-[(4-bromophenyl)sulfonyl]-N~1~-phenylalaninamide has been used in various scientific research applications due to its ability to inhibit the activity of certain enzymes and proteins. One of the most notable applications of this compound is in the field of proteomics, where it is used as a probe to identify and study proteins that are involved in various cellular processes. This compound has also been used in the study of cancer, where it has been shown to inhibit the growth of cancer cells.
Eigenschaften
IUPAC Name |
2-[(4-bromophenyl)sulfonylamino]-N-phenylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrN2O3S/c1-11(15(19)17-13-5-3-2-4-6-13)18-22(20,21)14-9-7-12(16)8-10-14/h2-11,18H,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIYXPFIMEQXFHA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[1-(4-pyridinyl)ethyl]-N'-[2-(trifluoromethyl)phenyl]urea](/img/structure/B4118737.png)
![ethyl 5-{2-hydroxy-3-[4-(2-hydroxyethyl)-1-piperazinyl]propoxy}-1,2-dimethyl-1H-indole-3-carboxylate hydrochloride](/img/structure/B4118748.png)

![ethyl 2-[({[1-(4-pyridinyl)ethyl]amino}carbonothioyl)amino]-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4118762.png)



![3-(3-chloro-1-benzothien-2-yl)-3-hydroxy-2-[5-(trifluoromethyl)-1,3-benzothiazol-2-yl]acrylonitrile](/img/structure/B4118801.png)
![2-(phenylthio)-N-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B4118817.png)
![2-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4118827.png)
![9-(2,3-dimethoxyphenyl)-2,3,8,9-tetrahydro[1,4]dioxino[2,3-g]quinolin-7(6H)-one](/img/structure/B4118832.png)
![N-(3-chlorophenyl)-2-[(5-isobutyl-4H-1,2,4-triazol-3-yl)thio]propanamide](/img/structure/B4118844.png)
![1-(4-chlorophenyl)-N-(2-{[(2-furylmethyl)amino]carbonyl}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4118850.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4118851.png)